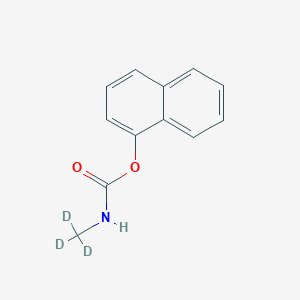

Carbaryl-D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

naphthalen-1-yl N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i1D3 |

InChI Key |

CVXBEEMKQHEXEN-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Carbaryl-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Carbaryl-D3, a deuterated isotopologue of the carbamate insecticide Carbaryl. The inclusion of deuterium at the N-methyl position makes this compound a valuable internal standard for quantitative analysis in environmental monitoring, toxicology studies, and pharmacokinetic research. This document details the synthetic pathway, experimental protocols, and relevant biological signaling pathways.

Core Synthesis and Isotopic Labeling Process

The synthesis of this compound (1-naphthyl N-(methyl-d3)carbamate) is achieved through a two-step process that avoids the use of highly toxic methyl isocyanate, opting for a safer "greener" chemistry approach. The isotopic label is introduced in the final step using deuterated methylamine hydrochloride.

The overall synthesis can be summarized as follows:

-

Formation of 1-Naphthyl Chloroformate: 1-Naphthol is reacted with triphosgene (a safer solid substitute for phosgene gas) in the presence of a base to form the intermediate, 1-naphthyl chloroformate.

-

Carbamate Formation: The 1-naphthyl chloroformate intermediate is then condensed with methylamine-D3 hydrochloride (CD3NH2·HCl) to yield the final product, this compound.

Experimental Protocols

The following protocols are based on the synthetic methodology outlined in Chinese patent CN103073457A.[1] The procedures have been elaborated with standard organic synthesis techniques for clarity and reproducibility.

Step 1: Synthesis of 1-Naphthyl Chloroformate (Intermediate 1)

Materials:

-

1-Naphthol (C10H8O)

-

Triphosgene (BTC, C3Cl6O3)

-

Pyridine (C5H5N) or Diethylamine (C4H11N) as initiator/catalyst

-

Dichloromethane (CH2Cl2) or Chloroform (CHCl3) as solvent

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-naphthol (e.g., 50 mmol) in dichloromethane (e.g., 200 mL).

-

Add a catalytic amount of pyridine (e.g., 5 mmol) and stir the mixture for 1 hour at a controlled temperature of 10-20°C.[1]

-

In a separate beaker, prepare a solution of triphosgene (e.g., 10 mmol) in the same solvent.

-

Slowly add the triphosgene solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 10-20°C.

-

After the addition is complete, allow the reaction to stir for an additional 1-4 hours at the same temperature.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic phase three times with deionized water until the aqueous phase is neutral (pH ~7).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-naphthyl chloroformate as a colorless liquid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

Materials:

-

1-Naphthyl Chloroformate (from Step 1)

-

Methylamine-D3 hydrochloride (CD3NH2·HCl)

-

Triethylamine (C6H15N) or Sodium Hydroxide (NaOH) solution as a base

-

Dichloromethane, Chloroform, or Toluene as solvent

-

Dilute inorganic acid (e.g., 1M HCl) for washing

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the crude 1-naphthyl chloroformate in a suitable solvent such as dichloromethane or toluene in a round-bottom flask. The concentration should be in the range of 0.025-1 mol/L.[1]

-

In a separate flask, dissolve methylamine-D3 hydrochloride and an equimolar amount of a base (e.g., triethylamine) in the chosen solvent.

-

Add the methylamine-D3 solution to the chloroformate solution and stir the reaction mixture at room temperature.

-

The reaction is typically complete within a few hours. Monitor its progress by TLC.

-

After completion, wash the reaction mixture with a dilute inorganic acid solution and then with deionized water.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting solid residue by column chromatography on silica gel. A typical eluent system is a mixture of hexane and ethyl acetate, with a volume ratio ranging from 1:1 to 10:1.[1]

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Quantitative Data

The following table summarizes the quantitative data reported in the synthesis of this compound.[1]

| Parameter | Value | Notes |

| Yield | 78.4% | Based on methylamine-D3 hydrochloride as the limiting reagent. |

| Purity | 99.5% | Determined by chromatographic methods. |

| Isotopic Abundance (Deuterium) | 99.2% | Indicates high incorporation of the deuterium label. |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H8D3NO2 | |

| Molecular Weight | 204.24 g/mol | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 142 °C (for non-deuterated) | [3] |

| Boiling Point | Decomposes | [3] |

| Solubility in Water | Very low (practically insoluble) | [2][3] |

| LogP | 2.36 (for non-deuterated) | [2] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Synthetic workflow for this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbaryl, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[4] This enzyme is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh).

Caption: Acetylcholinesterase inhibition by Carbaryl.

Metabolic Pathway of Carbaryl

Carbaryl is metabolized in organisms through hydrolysis and oxidation. The primary metabolic pathway involves the hydrolysis of the carbamate ester linkage to form 1-naphthol, which can be further metabolized.[5][6][7][8][9]

Caption: Primary metabolic pathways of Carbaryl.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbaryl (PIM 147) [inchem.org]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbaryl Degradation Pathway [eawag-bbd.ethz.ch]

- 9. researchgate.net [researchgate.net]

Certificate of Analysis: Carbaryl-D3 Analytical Standard - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols associated with the Carbaryl-D3 analytical standard. This document is intended to serve as a detailed reference for the proper use and verification of this standard in research and development settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative lot of this compound analytical standard. These values are typical for a high-purity reference material and should be verified against the specific Certificate of Analysis provided with the standard.

| Test | Specification | Result |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity (MS) | ≥ 99% atom % D | 99.6% |

| Mass Identity (MS) | Conforms to structure | Conforms |

| Residual Solvents (GC-HS) | ≤ 0.5% | < 0.1% |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |

| Chemical and Physical Properties | Value |

| Chemical Formula | C₁₂H₈D₃NO₂ |

| Molecular Weight | 204.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile |

| Storage Condition | 2-8 °C, protect from light |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound analytical standard by assessing the area percentage of the main peak relative to all other detected peaks.

Instrumentation:

-

High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV Detector.

-

Analytical Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard

Procedure:

-

Mobile Phase Preparation: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) is prepared and degassed.

-

Standard Preparation: A stock solution of the this compound standard is prepared by accurately weighing and dissolving the material in the mobile phase to a final concentration of approximately 1 mg/mL. A working standard of a lower concentration (e.g., 0.1 mg/mL) is then prepared by dilution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

-

Analysis: The working standard solution is injected into the HPLC system.

-

Data Analysis: The chromatogram is analyzed to determine the area of the principal peak and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Objective: To confirm the chemical structure and determine the isotopic purity of the this compound analytical standard.

Instrumentation:

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or a high-resolution mass spectrometer.

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

This compound analytical standard

Procedure:

-

Sample Preparation: A dilute solution of the standard (e.g., 1 µg/mL) is prepared in an appropriate solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Full scan for identity confirmation and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic purity.

-

Monitored Ions: The molecular ions corresponding to the deuterated (D3) and non-deuterated (D0) forms of Carbaryl are monitored.

-

-

Data Analysis:

-

Identity: The mass spectrum is examined for the presence of the expected molecular ion ([M+H]⁺) for this compound.

-

Isotopic Purity: The relative intensities of the signals corresponding to the D3 and D0 isotopes are used to calculate the atom percent of deuterium.

-

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of the this compound analytical standard.

Caption: Workflow for the analysis of this compound analytical standard.

Caption: Relationship between analytical tests and certified properties.

A Technical Guide to the Purity and Isotopic Enrichment of Carbaryl-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Carbaryl-D3, a deuterated analog of the carbamate insecticide Carbaryl. The focus of this document is on the chemical purity and isotopic enrichment of this compound, offering insights into the analytical methodologies used for their determination. This guide is intended to assist researchers, scientists, and drug development professionals in understanding and specifying the quality of this compound for its use in various scientific applications, including as an internal standard in quantitative bioanalysis and in metabolic studies.

Chemical Purity of this compound

The chemical purity of an isotopically labeled compound is a critical parameter that ensures the accuracy and reliability of experimental results. It is defined as the percentage of the compound of interest, in this case, this compound, in a given sample, exclusive of isotopic isomers, residual solvents, and other non-isotopic impurities.

Representative Purity Data

While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, the following table presents representative data for the chemical purity of a closely related isotopically labeled carbaryl analog, Carbaryl (ring-¹³C₆), which is indicative of the quality standards for such compounds.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Residual Solvents | To be reported | Gas Chromatography (GC) |

Note: This data is representative and may not reflect the exact specifications of all commercially available this compound lots.

Experimental Protocol for Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the chemical purity of this compound. The method separates this compound from potential impurities based on their differential partitioning between a stationary phase and a mobile phase.

Objective: To determine the chemical purity of a this compound sample by quantifying the peak area of the main component relative to the total peak area of all components detected.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound reference standard of known purity

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards of different concentrations.

-

Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in methanol to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 90:10 over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Calculate the chemical purity by expressing the peak area of this compound as a percentage of the total area of all peaks in the chromatogram (excluding the solvent front).

-

Isotopic Enrichment of this compound

Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a designated position within a molecule. For this compound, this typically refers to the replacement of three hydrogen atoms with deuterium atoms on the methyl group. It is crucial to distinguish isotopic enrichment from species abundance, which is the percentage of molecules that are the desired deuterated species (e.g., CD3).[1]

Representative Isotopic Enrichment Data

Similar to chemical purity, a specific Certificate of Analysis for this compound was not publicly available. The following table provides representative data based on typical specifications for deuterated standards.

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment (per D site) | ≥ 98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Deuterated Species Abundance (d₃) | To be reported | Mass Spectrometry (MS) |

| Undeuterated Species (d₀) | ≤ 0.5% | Mass Spectrometry (MS) |

Note: This data is representative and may not reflect the exact specifications of all commercially available this compound lots.

Experimental Protocol for Isotopic Enrichment Determination by Mass Spectrometry

Mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of the molecule and its isotopologues.

Objective: To determine the isotopic enrichment of this compound by analyzing the relative abundance of the deuterated and undeuterated molecular ions.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., LC-MS/MS, GC-MS)

-

Data acquisition and analysis software

Reagents:

-

This compound sample

-

Appropriate solvent (e.g., acetonitrile, methanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

-

Mass Spectrometric Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it through a chromatographic system (LC or GC) for separation prior to detection.

-

Acquire the mass spectrum in full scan mode, focusing on the molecular ion region of Carbaryl (m/z ~201 for the undeuterated form and ~204 for the D3 form).

-

-

Data Analysis:

-

Identify the peaks corresponding to the undeuterated (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of Carbaryl.

-

Calculate the relative abundance of each isotopologue.

-

The isotopic enrichment can be calculated from the relative intensities of the isotopic peaks. For a simplified view, the percentage of the d₃ species relative to the sum of all isotopic species (d₀ to d₃) provides a measure of the overall deuteration.

-

Visualizing Experimental Workflows and Pathways

Workflow for Purity and Isotopic Enrichment Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, from sample reception to the final report.

References

Technical Guide: The Application of Carbaryl-D3 as an Internal Standard in Pesticide Residue Analysis

This technical guide provides a comprehensive overview of the use of Carbaryl-D3 as an internal standard for the accurate quantification of carbaryl pesticide residues. The document is intended for researchers, analytical scientists, and professionals involved in food safety, environmental monitoring, and drug development. It details the principles of internal standardization, experimental workflows, and validated analytical methodologies.

Introduction to Internal Standards in Pesticide Analysis

The accurate quantification of pesticide residues in complex matrices such as food and environmental samples is a significant analytical challenge. Matrix effects, sample preparation inconsistencies, and variations in instrument response can all introduce significant errors in analytical results. The use of an internal standard (IS) is a widely accepted technique to mitigate these sources of error. An ideal internal standard is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument.

This compound, a deuterated analog of carbaryl, serves as an excellent internal standard for its non-deuterated counterpart. It shares similar chemical and physical properties, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished from native carbaryl by mass spectrometry.[1] By adding a known concentration of this compound to every sample, standard, and blank, analysts can use the ratio of the analyte signal to the internal standard signal for quantification. This ratiometric approach corrects for variations in sample handling and instrument performance, leading to more accurate and reliable results.[2]

Physicochemical Properties of Carbaryl and its Deuterated Standard

A summary of the key properties of carbaryl and its deuterated internal standard, this compound, is presented below. Understanding these properties is crucial for method development and interpretation of analytical data.

| Property | Carbaryl | This compound (methyl-d3) |

| Synonyms | 1-Naphthyl N-methylcarbamate | 1-Naphthyl N-(methyl-d3)carbamate |

| CAS Number | 63-25-2 | 1433961-56-8 |

| Chemical Formula | C₁₂H₁₁NO₂ | C₁₂D₃H₈NO₂ |

| Molecular Weight | 201.22 g/mol | 204.24 g/mol |

| Primary Use | Carbamate Insecticide | Internal Standard |

Source: Sigma-Aldrich

Experimental Workflow for Pesticide Analysis using an Internal Standard

The typical workflow for analyzing pesticide residues with an internal standard involves a systematic, multi-stage process designed to ensure accuracy and reproducibility.[3] Each step, from sample receipt to final data analysis, is critical for the integrity of the results. The use of an internal standard like this compound is integrated at the beginning of the sample preparation process to account for analyte loss at any stage.

Caption: General workflow for pesticide residue analysis using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of carbamate pesticides due to its high sensitivity and selectivity.[4][5]

4.1. Standard Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve pure standards of carbaryl and this compound in a suitable solvent like methanol or acetonitrile to prepare individual stock solutions.[6]

-

Intermediate Standard (IS) Solution (10 µg/mL): Dilute the this compound stock solution to create an intermediate spiking solution.

-

Calibration Standards: Prepare a series of calibration standards by making serial dilutions from the carbaryl stock solution. Each calibration standard must be fortified with the internal standard (this compound) at a constant concentration (e.g., 50 ng/mL).[7] A typical calibration range for carbaryl is 0.5 to 250 µg/L.[7]

4.2. Sample Preparation (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used extraction technique for pesticide residue analysis in food matrices.[8][9]

-

Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound intermediate solution to the sample.

-

Hydration: For dry samples (e.g., wheat), add an appropriate amount of reagent water and allow to sit for 30 minutes.[9]

-

Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Cleanup (dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing a mixture of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components like fatty acids and pigments.

-

Final Extract: Vortex the dSPE tube, centrifuge, and transfer the final extract for LC-MS/MS analysis.

4.3. Instrumental Analysis Parameters The following tables provide typical starting parameters for the LC-MS/MS analysis of carbaryl. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

|---|---|

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 3.0 µm)[9] |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate[9] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[9] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Gradient | Optimized for separation from matrix interferences |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Carbaryl | This compound (IS) |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | 202.1 | 205.1 |

| Product Ion 1 (m/z) - Quantifier | 145.1 | 148.1 |

| Product Ion 2 (m/z) - Qualifier | 127.1 | 130.1 |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |

Note: MRM (Multiple Reaction Monitoring) transitions should be optimized empirically on the specific instrument being used. The values provided are typical fragmentation patterns.[4]

Method Validation Parameters

A reliable analytical method requires validation to ensure it is fit for its intended purpose.[10] Key performance characteristics are evaluated according to guidelines such as those from SANTE.[11]

Table 3: Typical Method Validation Performance Data for Carbaryl Analysis

| Parameter | Typical Acceptance Criteria | Example Performance Data |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | > 0.999[11] |

| Limit of Detection (LOD) | - | 0.01 - 0.08 µg/kg[4][12] |

| Limit of Quantification (LOQ) | - | 0.03 - 0.24 µg/kg[4][12] |

| Accuracy (Recovery) | 70 - 120% | 88 - 112%[4][11] |

| Precision (RSD) | ≤ 20% | 1 - 11%[11] |

| Matrix Effect | < ± 20% | -4.98% to 13.26%[11] |

Carbaryl Metabolic Pathways

Understanding the metabolism of carbaryl is important for toxicological studies and for identifying potential residue definitions. Carbaryl undergoes two primary metabolic transformations in biological systems: hydrolysis and oxidation via cytochrome P450 (CYP) enzymes.[13]

Caption: Simplified metabolic pathways of carbaryl.

Carbaryl can be hydrolyzed to form 1-naphthol, methylamine, and carbon dioxide.[14][15] This is a major degradation pathway in aqueous solutions and soil.[14][15] Alternatively, cytochrome P450 enzymes can hydroxylate the aromatic ring to produce metabolites such as 4-hydroxycarbaryl and 5-hydroxycarbaryl.[13] The primary metabolite found in urine and often used as a biomarker for exposure is 1-naphthol.[13]

References

- 1. caymanchem.com [caymanchem.com]

- 2. lcms.cz [lcms.cz]

- 3. What Is The Typical Workflow For Pesticide Residue Testing? Streamline Your Food Safety Process - Kintek Detection [kintekdetection.com]

- 4. researchgate.net [researchgate.net]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. epa.gov [epa.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. agilent.com [agilent.com]

- 9. cannabissciencetech.com [cannabissciencetech.com]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbaryl (EHC 153, 1994) [inchem.org]

The Role of Carbaryl-D3 in Enhancing Accuracy and Reliability in Environmental Monitoring Studies

An In-depth Technical Guide for Researchers and Environmental Scientists

The escalating concerns over pesticide contamination in the environment necessitate the development of highly accurate and reliable analytical methods for their detection and quantification. Carbaryl, a widely used carbamate insecticide, is frequently monitored in various environmental matrices, including water, soil, and food products. To ensure the precision of these measurements, especially in complex sample matrices, the use of isotopically labeled internal standards has become indispensable. This technical guide explores the critical role of Carbaryl-D3, a deuterated analog of carbaryl, in modern environmental monitoring studies, detailing its application, the associated analytical methodologies, and the benefits it provides in achieving high-quality data.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core application of this compound in environmental analysis lies in the technique of Isotope Dilution Mass Spectrometry (IDMS). This method is considered a gold standard for quantitative analysis due to its ability to correct for sample matrix effects and variations in sample preparation and instrument response. In this approach, a known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical process. Since this compound is chemically identical to the native carbaryl, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its different mass, it can be distinguished from the native analyte by a mass spectrometer. By measuring the ratio of the native analyte to the isotopically labeled internal standard, a highly accurate quantification can be achieved, as any losses or variations during the analytical workflow will affect both compounds equally.

Quantitative Performance Data

The use of isotopically labeled internal standards like ¹³C6-carbaryl (a similar isotopically labeled carbaryl) in isotope dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) has demonstrated excellent performance for the analysis of carbaryl in complex matrices such as vegetables. The validation of such methods showcases high repeatability and reproducibility, both approximately 2%.[1] Furthermore, the analysis of certified reference materials (CRMs) containing carbendazim, a related carbamate, using this method yielded results that were in good agreement with the certified values, demonstrating the accuracy of the technique.[1] For instance, the measured value of carbendazim in a CRM was (0.0724 ± 0.0013) mg/kg, which corresponds well with the certified value of (0.074 ± 0.004) mg/kg.[1]

While specific recovery data for this compound is not extensively published, methods using isotopically labeled standards for pesticide analysis in food matrices have achieved satisfactory recoveries, typically in the range of 70-120% with relative standard deviations (RSDs) of ≤ 20%.[1] For the analysis of carbaryl in water, a method validation study reported average recoveries ranging from 89.53% to 101.72%.[2] Although this study did not explicitly state the use of this compound, it highlights the recovery rates achievable for carbaryl analysis. The limit of detection (LOD) for carbaryl in water has been reported to be as low as 0.03 ppb (parts-per-trillion) using LC/MS/MS.[3]

| Parameter | Matrix | Method | Value | Reference |

| Repeatability | Vegetables | ID-LC/MS/MS with ¹³C6-carbaryl | ~ 2% | [1] |

| Reproducibility | Vegetables | ID-LC/MS/MS with ¹³C6-carbaryl | ~ 2% | [1] |

| Recovery | Vegetables (general pesticide analysis with isotopically labeled standards) | LC/MS/MS | 70-120% | [1] |

| Recovery | Water | LC/MS/MS | 89.53 - 101.72% | [2] |

| Limit of Quantitation (LOQ) | Surface and Ground Water | LC/MS/MS | 0.03 ppb | [3] |

| Limit of Detection (LOD) | Surface and Ground Water | LC/MS/MS | >3 times the level of noise, with the smallest standard injected equivalent to 0.01 ppb | [3] |

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of carbaryl in environmental samples using this compound as an internal standard.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

-

Sample Homogenization : A representative portion of the solid sample (e.g., 10-15 g of soil or homogenized fruit/vegetable) is weighed into a 50 mL centrifuge tube. For water samples, a suitable volume (e.g., 10 mL) is used directly.

-

Internal Standard Spiking : A known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) is added to the sample.

-

Extraction : 10 mL of acetonitrile is added to the tube. The tube is then sealed and shaken vigorously for 1 minute.

-

Salting-Out : A salt mixture (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride) is added to the tube. The tube is immediately shaken vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifugation : The tube is centrifuged at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (e.g., 1 mL) is transferred to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine - PSA). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2 minutes.

-

Final Extract : The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is typically used for the separation of carbaryl.

-

Mobile Phase : A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.

-

Flow Rate : A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometric Detection :

-

Ionization Source : Electrospray ionization (ESI) in positive ion mode is commonly used for carbaryl analysis.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both carbaryl and this compound are monitored.

-

Carbaryl : A common transition is m/z 202.1 → 145.1.

-

This compound : The precursor ion will be shifted by +3 Da (m/z 205.1), and the product ion may also be shifted depending on the position of the deuterium labels.

-

-

Instrument Parameters : The cone voltage and collision energy are optimized for each transition to maximize signal intensity.

-

Quantification

Quantification is performed by constructing a calibration curve using a series of calibration standards containing known concentrations of native carbaryl and a constant concentration of this compound. The ratio of the peak area of carbaryl to the peak area of this compound is plotted against the concentration of carbaryl. The concentration of carbaryl in the unknown sample is then determined from its measured peak area ratio using the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of environmental samples for carbaryl using this compound as an internal standard.

Caption: Workflow for Carbaryl analysis using an internal standard.

Microbial Degradation Pathway of Carbaryl

Understanding the environmental fate of carbaryl is crucial for comprehensive monitoring studies. The following diagram illustrates the microbial degradation pathway of carbaryl, primarily by Pseudomonas species.[4][5]

Caption: Microbial degradation pathway of Carbaryl.

Conclusion

This compound serves as an invaluable tool in environmental monitoring, significantly enhancing the quality and reliability of analytical data for its parent compound, carbaryl. The application of isotope dilution mass spectrometry with this compound as an internal standard effectively mitigates matrix interferences and compensates for variations in analytical procedures, leading to more accurate and precise quantification. The detailed experimental protocols and performance data presented in this guide underscore the robustness of this approach. Furthermore, a clear understanding of the environmental fate of carbaryl, as depicted in the degradation pathway, provides a more holistic view for comprehensive environmental risk assessment. The continued use and development of methods incorporating isotopically labeled standards like this compound are paramount for ensuring the integrity of environmental monitoring programs and protecting ecosystem and human health.

References

Tracing Carbaryl's Metabolic Fate: An In-depth Technical Guide to Utilizing Carbaryl-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Carbaryl-D3, a deuterium-labeled isotopologue of carbaryl, in elucidating its metabolic pathways. By leveraging the principles of isotope dilution mass spectrometry, researchers can achieve highly accurate and sensitive quantification of carbaryl and its metabolites in various biological and environmental matrices. This document outlines the known metabolic routes of carbaryl, proposes detailed experimental protocols for tracer studies using this compound, and presents exemplar quantitative data and pathway visualizations to guide researchers in this field.

Introduction to Carbaryl Metabolism and the Role of Isotopic Labeling

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agriculture and residential settings.[1] Understanding its metabolic fate is crucial for assessing its toxicological risk to humans, non-target organisms, and the environment. The metabolism of carbaryl primarily involves hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring system.[1][2]

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis of xenobiotics and their metabolites.[3] Isotope dilution mass spectrometry minimizes errors arising from sample preparation and matrix effects, thereby enabling precise and accurate measurements.[4][5] this compound, in which three hydrogen atoms on the N-methyl group are replaced with deuterium, serves as an ideal internal standard and tracer for metabolic studies due to its chemical identity with the parent compound and its distinct mass-to-charge ratio (m/z).

Known Metabolic Pathways of Carbaryl

Carbaryl undergoes extensive metabolism in mammals, plants, and microorganisms. The primary metabolic transformations include:

-

Hydrolysis: The ester bond of carbaryl is hydrolyzed by carboxylesterases to yield 1-naphthol and methylamine. 1-naphthol is a major metabolite and is often used as a biomarker of carbaryl exposure.[1]

-

Hydroxylation: The naphthalene ring of carbaryl can be hydroxylated at various positions, primarily forming 4-hydroxycarbaryl and 5-hydroxycarbaryl. These hydroxylated metabolites can be further conjugated.

-

N-demethylation: The N-methyl group can be removed to form N-desmethylcarbaryl.

-

Conjugation: The hydroxylated metabolites and 1-naphthol can be conjugated with sulfate or glucuronic acid to facilitate their excretion.

In microorganisms, carbaryl can be degraded through a series of enzymatic reactions, often initiated by a carbaryl hydrolase. The resulting 1-naphthol can be further metabolized via salicylate and gentisate pathways.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of carbaryl in mammals and bacteria.

Proposed Experimental Protocol for this compound Tracer Studies

This section outlines a general protocol for an in vitro metabolism study using liver microsomes and an in vivo pharmacokinetic study in a rodent model.

In Vitro Metabolism with Liver Microsomes

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 200 µL.

-

Prepare control incubations without the NADPH-generating system to assess non-enzymatic degradation.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

-

Time-Course Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard for the internal standard (e.g., ¹³C₆-Carbaryl, if available and necessary for rigorous validation).

-

-

Sample Preparation:

-

Vortex the quenched samples for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

In Vivo Pharmacokinetic Study

-

Animal Dosing:

-

Administer this compound to rodents (e.g., Sprague-Dawley rats) via oral gavage or intravenous injection at a predetermined dose (e.g., 2 mg/kg).

-

-

Sample Collection:

-

Collect blood samples via tail vein or other appropriate method at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Collect urine and feces over 24-hour intervals.

-

-

Sample Processing:

-

For blood, centrifuge to separate plasma.

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

-

For urine, dilute with water as needed.

-

For feces, homogenize with water, followed by solid-phase extraction (SPE) for cleanup.

-

-

Extraction and Cleanup (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash with a low percentage of organic solvent (e.g., 10% methanol in water).

-

Elute the analytes with methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Proposed Experimental Workflow

Quantitative Data Presentation

The following tables present exemplar data that could be obtained from the proposed studies.

Table 1: Exemplar In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | This compound Remaining (%) | 1-Naphthol-D3 Formed (pmol/mg protein) | 5-Hydroxythis compound Formed (pmol/mg protein) |

| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 5 | 85.2 ± 4.2 | 15.8 ± 1.5 | 3.1 ± 0.4 |

| 15 | 60.1 ± 3.5 | 42.3 ± 3.8 | 8.9 ± 0.9 |

| 30 | 35.8 ± 2.9 | 78.5 ± 6.2 | 15.4 ± 1.6 |

| 60 | 12.5 ± 1.8 | 125.6 ± 10.1 | 25.1 ± 2.7 |

Table 2: Exemplar Pharmacokinetic Parameters of this compound in Rats Following a 2 mg/kg Oral Dose

| Parameter | This compound | 1-Naphthol-D3 |

| Cmax (ng/mL) | 250.6 ± 45.2 | 85.3 ± 15.7 |

| Tmax (hr) | 0.5 ± 0.1 | 1.0 ± 0.2 |

| AUC₀₋t (ng·hr/mL) | 875.4 ± 120.9 | 450.1 ± 88.3 |

| t₁/₂ (hr) | 2.5 ± 0.4 | 4.1 ± 0.7 |

Potential Signaling Pathway Interactions

Recent research has suggested that carbaryl may interact with signaling pathways beyond its well-established role as an acetylcholinesterase inhibitor. For instance, studies have shown that carbaryl can act as a ligand for melatonin receptors, potentially disrupting circadian rhythms.[6]

Carbaryl Interaction with Melatonin Receptors

Conclusion

The use of this compound as a tracer provides a robust and reliable method for delineating the metabolic pathways and pharmacokinetic profile of carbaryl. The methodologies and data presented in this guide offer a framework for researchers to design and execute studies aimed at understanding the biotransformation and potential toxicological implications of this widely used insecticide. By employing these advanced analytical techniques, the scientific community can better assess the risks associated with carbaryl exposure and inform regulatory decisions.

References

- 1. Environmental fate and toxicology of carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium-labeled internal standards in mass spectrometry for achieving accurate and reproducible quantification. From synthesis to application and troubleshooting, this document provides a comprehensive overview for professionals in drug development and bioanalysis.

Introduction: The Imperative for Internal Standards in Mass Spectrometry

Quantitative mass spectrometry (MS) is a cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity. However, the accuracy of MS-based quantification is susceptible to various sources of error, including sample loss during preparation, matrix effects, and fluctuations in instrument response.[1] To mitigate these variabilities, the use of an internal standard (IS) is essential.

An ideal internal standard co-elutes with the analyte of interest and experiences identical effects throughout the analytical process, from extraction to detection.[2] Stable isotope-labeled (SIL) compounds, particularly those labeled with deuterium (²H or D), are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) due to their near-identical physicochemical properties to the analyte.[3][4] This guide focuses specifically on the synthesis, application, and best practices for using deuterium-labeled standards.

Synthesis of Deuterium-Labeled Standards

The incorporation of deuterium into a molecule can be achieved through two primary methods: hydrogen-deuterium exchange and chemical synthesis using deuterated reagents.[5]

Hydrogen-Deuterium (H/D) Exchange

H/D exchange reactions involve the replacement of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O).[6] This can be accomplished through:

-

Base-Catalyzed Exchange: This method is effective for protons on carbon atoms adjacent to a carbonyl group or on acidic terminal alkynes. The reaction is typically carried out in the presence of a base like sodium hydroxide or calcium oxide in D₂O.[7]

-

Acid-Catalyzed Exchange: While less common due to the potential for side reactions, acid catalysis can be used for specific applications.

-

Metal-Catalyzed Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C) or rhodium trichloride, can facilitate the exchange of less acidic protons, including those on aromatic rings.[8][9][10]

A general workflow for synthesizing a deuterium-labeled standard via catalytic H/D exchange is illustrated below.

Figure 1: General workflow for the synthesis of a deuterium-labeled standard via catalytic H/D exchange.

Chemical Synthesis with Deuterated Reagents

For more complex molecules or when specific labeling sites are required, chemical synthesis using deuterated building blocks is the preferred method. A common approach is reductive deuteration.

Experimental Protocol: Reductive Deuteration of a Carbonyl Compound

This protocol describes a general procedure for the reduction of a ketone to a deuterated alcohol using sodium borodeuteride.

-

Dissolution: Dissolve the ketone starting material in a suitable anhydrous solvent (e.g., tetrahydrofuran, ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Deuterated Reagent: Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of sodium borodeuteride (NaBD₄) to the cooled solution.

-

Reaction: Stir the reaction mixture at 0°C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Slowly add a quenching agent, such as water or a dilute acid (e.g., 1 M HCl), to the reaction mixture to decompose any excess NaBD₄.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography or preparative HPLC to obtain the pure deuterated alcohol.

-

Characterization: Confirm the structure and isotopic purity of the final product using NMR (¹H and ²H) and mass spectrometry.

Quantitative Analysis Using Deuterium-Labeled Standards

The use of a deuterium-labeled internal standard in a quantitative LC-MS/MS assay significantly improves the accuracy and precision of the results.[3] The fundamental principle is that the ratio of the analyte's signal to the internal standard's signal remains constant, even if there are variations in sample preparation or instrument response.

The Isotope Dilution Mass Spectrometry Workflow

The general workflow for a quantitative bioanalytical method using a deuterium-labeled internal standard is depicted below.

Figure 2: Workflow for quantitative analysis using a deuterium-labeled internal standard.

Data Presentation: The Impact of Deuterium-Labeled Standards

The use of a stable isotope-labeled internal standard (SIL-IS) demonstrably improves the performance of quantitative bioanalytical assays compared to using a structural analog IS or no IS at all.

Table 1: Comparison of Assay Performance for Kahalalide F with Analogous vs. SIL Internal Standard [3]

| Parameter | Analogous Internal Standard | Deuterated (D8) Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Number of Samples (n) | 284 | 340 |

Data from a study on the anticancer agent kahalalide F demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a deuterated internal standard is used.[3]

Table 2: Variability in Recovery of Lapatinib from Cancer Patient Plasma

| Internal Standard Type | Recovery Range (%) | Fold Variation |

| No Internal Standard Correction | 16 - 56 | 3.5 |

| With Deuterated (d3) Internal Standard | Corrected for variability | N/A |

This data highlights the significant inter-individual variability in drug recovery from plasma and the necessity of a SIL-IS to correct for these differences.

Example Experimental Protocol: Quantitative Analysis of a Drug in Plasma

This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma using a deuterium-labeled internal standard.

-

Sample Preparation:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterium-labeled internal standard solution (at a known concentration).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Parameters:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Potential Challenges and Troubleshooting

While deuterium-labeled standards are highly effective, there are potential challenges that researchers should be aware of.

Isotopic Effects

The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, resulting in:

-

Chromatographic Shifts: The deuterated standard may have a slightly different retention time than the unlabeled analyte.[11][12] This can be problematic if the shift is significant enough to cause differential matrix effects.

-

Changes in Fragmentation: The fragmentation pattern in the mass spectrometer may differ slightly between the analyte and the deuterated standard.

Troubleshooting Isotopic Effects:

-

Chromatographic Optimization: Adjusting the LC gradient, mobile phase composition, or column chemistry can help to minimize retention time differences.

-

Use of ¹³C or ¹⁵N Labels: In cases where deuterium isotope effects are significant and cannot be mitigated, using standards labeled with heavier isotopes like ¹³C or ¹⁵N is a viable alternative, as they are less prone to these effects.[12][13]

In-Source Back-Exchange

Under certain conditions within the mass spectrometer's ion source, deuterium atoms on the labeled standard can exchange with protons from the solvent, a phenomenon known as back-exchange.[14][15][16] This can compromise the accuracy of quantification.

Mitigating Back-Exchange:

-

Label Position: The stability of the deuterium label is crucial. Labels should be placed on non-exchangeable positions, such as carbon atoms that are not adjacent to heteroatoms or carbonyl groups.

-

LC-MS Conditions: Optimizing the ion source temperature and solvent conditions can help to minimize back-exchange. Using aprotic solvents in the mobile phase where possible can also be beneficial.

The following diagram provides a logical workflow for troubleshooting common issues encountered when using deuterium-labeled standards.

Figure 3: A logical workflow for troubleshooting issues with deuterium-labeled standards.

Conclusion

Deuterium-labeled internal standards are indispensable tools for achieving high-quality quantitative data in mass spectrometry. Their ability to accurately correct for experimental variability makes them the preferred choice for bioanalytical method development and validation in the pharmaceutical industry and clinical research. By understanding the principles of their synthesis, application, and potential challenges, researchers can harness the full power of this technology to generate reliable and reproducible results. Careful consideration of label stability, isotopic effects, and method optimization will ensure the successful implementation of deuterium-labeled standards in routine quantitative analysis.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. cerilliant.com [cerilliant.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 7. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Carbaryl in Water by LC-MS/MS using Carbaryl-d3 as an Internal Standard

Abstract

This application note presents a sensitive and selective method for the quantification of Carbaryl in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Carbaryl-d3 as an internal standard to ensure accuracy and precision. Sample preparation is performed by solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable quantification of Carbaryl at trace levels in aqueous matrices.

Introduction

Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings.[1] Due to its potential for water contamination and adverse health effects, monitoring its presence in water sources is crucial.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[4] The use of an isotopically labeled internal standard, such as this compound, is essential for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for the extraction, separation, and quantification of Carbaryl in water, employing this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Carbaryl and this compound analytical standards (≥98% purity)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

-

Glass fiber filters (0.7 µm)

-

Standard laboratory glassware and equipment

Standard Solution Preparation

Prepare a 1 mg/mL stock solution of Carbaryl and this compound in methanol.[6] From these, prepare working standard solutions and a spiking solution containing both Carbaryl and this compound at appropriate concentrations by serial dilution in a suitable solvent (e.g., methanol/water). Store all standard solutions at 2-8°C in the dark.[7]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Filter the water sample through a 0.7 µm glass fiber filter to remove particulate matter.[8]

-

Spike a known volume of the filtered water sample (e.g., 100 mL) with the this compound internal standard solution to a final concentration of 10 ng/L.

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.[7]

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Wash the cartridge with 5 mL of 25% methanol in water to remove interferences.[7]

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with two 3 mL aliquots of acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[9] |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[10][11] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Gradient | 0-1 min: 20% B, 1-8 min: 20-90% B, 8-10 min: 90% B, 10-10.1 min: 90-20% B, 10.1-15 min: 20% B |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Carbaryl | 202.1 | 145.1 (Quantifier) | 15 | 100 |

| 202.1 | 127.1 (Qualifier) | 25 | 100 | |

| This compound | 205.1 | 148.1 (Quantifier) | 15 | 100 |

Note: The precursor ion for this compound is assumed to be m/z 205.1 ([M+H]+) and the product ion m/z 148.1, corresponding to the deuterated naphthol fragment. These transitions should be confirmed by direct infusion of the this compound standard.

Data Presentation

Table 1: Linearity and Sensitivity of the Method

| Analyte | Calibration Range (ng/L) | R² | LOD (ng/L) | LOQ (ng/L) |

| Carbaryl | 1 - 200 | > 0.995 | 0.5 | 1.0 |

LOD and LOQ values are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/L) | Mean Recovery (%) | RSD (%) (n=6) |

| Carbaryl | 5 | 98.5 | 4.2 |

| 50 | 101.2 | 3.5 | |

| 150 | 99.8 | 2.8 |

Recovery and precision data were obtained from spiked blank water samples.

Visualizations

Caption: Experimental workflow for the quantification of Carbaryl in water.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Carbaryl in water samples. The use of solid-phase extraction for sample clean-up and concentration, coupled with the accuracy afforded by the this compound internal standard, makes this method highly suitable for routine environmental monitoring and research applications. The method demonstrates excellent linearity, accuracy, and precision over a relevant concentration range.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. cdn.who.int [cdn.who.int]

- 3. canada.ca [canada.ca]

- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of vitamin D3 in feed, food, and pharmaceuticals using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. epa.gov [epa.gov]

- 8. agilent.com [agilent.com]

- 9. HPLC Determination of Carbaryl on Newcrom B Column | SIELC Technologies [sielc.com]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. researchgate.net [researchgate.net]

Application Note: GC-MS/MS Protocol for the Detection of Carbaryl-D3 in Soil Samples

**Abstract

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Carbaryl in soil matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method incorporates the use of Carbaryl-D3 as an internal standard to ensure accuracy and precision. The protocol outlines a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a derivatization step to enhance the volatility of Carbaryl for GC analysis. Detailed instrument parameters for GC-MS/MS analysis, including Multiple Reaction Monitoring (MRM) transitions for both Carbaryl and its deuterated internal standard, are provided. Method performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized to demonstrate the method's suitability for routine environmental monitoring and research applications.

Introduction

Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture to control various pests on a variety of crops. Due to its potential toxicity and environmental persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbaryl in soil and food products. Consequently, sensitive and reliable analytical methods are required for the accurate quantification of Carbaryl residues in complex matrices like soil.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity, making it an ideal technique for trace-level analysis of pesticides. However, the analysis of carbamates by GC can be challenging due to their thermal lability. This protocol addresses this issue through a derivatization step, specifically methylation, which improves the thermal stability and chromatographic behavior of Carbaryl. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative results.

This application note is intended for researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development who are involved in the analysis of pesticide residues in soil.

Experimental Protocol

-

Carbaryl analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (ACN), HPLC or pesticide residue grade

-

Magnesium sulfate (MgSO₄), anhydrous, analytical grade

-

Sodium chloride (NaCl), analytical grade

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

-

MethElute™ (or equivalent methylation reagent)

-

Deionized water (≥18 MΩ·cm)

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge capable of ≥4000 x g

-

Syringe filters (0.22 µm)

-

GC vials with inserts

-

Soil Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of deionized water to the soil sample and vortex for 30 seconds to hydrate the soil. Let it stand for 30 minutes.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add 15 mL of acetonitrile to the tube.

-

Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer.

-

Add the QuEChERS extraction salts (6 g of anhydrous MgSO₄ and 1.5 g of NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥4000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18. For soils with high organic matter content, 150 mg of GCB can be added.

-

Vortex the d-SPE tube for 1 minute.

-

Centrifuge at ≥4000 x g for 5 minutes.

-

-

Transfer a 1 mL aliquot of the cleaned extract into a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a 50:50 (v/v) mixture of MethElute™ and methanol.

-

Vortex briefly to ensure complete dissolution. The derivatization is a "flash alkylation" that occurs in the hot GC inlet.

-

Transfer the derivatized sample to a GC vial with a micro-insert for analysis.

-

Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent

-

Mass Spectrometer (MS) System: Agilent 7000 Series Triple Quadrupole MS or equivalent

-

Injector: Split/splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (purge valve on at 1 min)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: 25°C/min to 150°C

-

Ramp 2: 5°C/min to 200°C

-

Ramp 3: 10°C/min to 280°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: GC-MS/MS MRM Transitions for Methylated Carbaryl and this compound

| Analyte | Derivative | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Carbaryl | Methylated | 215 | 158 | 115 | 15 / 25 |

| This compound | Methylated | 218 | 161 | 115 | 15 / 25 |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the typical quantitative performance data for the analysis of Carbaryl in soil using this method.

Table 2: Summary of Method Performance Data for Carbaryl in Soil

| Parameter | Result |

| Linearity (R²) | >0.995 |

| Limit of Detection (LOD) | 0.5 - 1.0 µg/kg |

| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/kg |

| Accuracy (Recovery) at 10 µg/kg | 85% - 110% |

| Accuracy (Recovery) at 50 µg/kg | 90% - 105% |

| Precision (RSD) at 10 µg/kg | <15% |

| Precision (RSD) at 50 µg/kg | <10% |

Data compiled from various studies on pesticide analysis in soil and represents expected performance.[1][2][3][4]

Visualization of Experimental Workflow

Caption: Experimental workflow for the GC-MS/MS analysis of Carbaryl in soil.

Conclusion

The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Carbaryl in soil samples. The combination of a modified QuEChERS extraction, a straightforward methylation derivatization step, and the use of a deuterated internal standard ensures high accuracy and precision. The method performance, as summarized by the validation data, meets the typical requirements for environmental monitoring of pesticide residues. This protocol is well-suited for high-throughput laboratories and can be adapted for the analysis of other carbamate pesticides with appropriate optimization of MRM transitions.

References

- 1. researchgate.net [researchgate.net]

- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aensiweb.com [aensiweb.com]

- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Solid-Phase Extraction of Carbaryl-D3 from Complex Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbaryl, a widely used carbamate insecticide, is frequently monitored in environmental and food samples to ensure regulatory compliance and assess potential human exposure.[1] The use of an isotopically labeled internal standard, such as Carbaryl-D3, is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency.[2] Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique for the selective extraction and concentration of carbaryl and its metabolites from complex matrices prior to chromatographic analysis.[3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from various complex matrices, including water, soil, and food samples.

Quantitative Data Summary

The following table summarizes typical performance data for the solid-phase extraction of carbaryl from various matrices. While specific data for this compound is limited in publicly available literature, the recovery and limits of detection/quantification are expected to be comparable to the parent compound, Carbaryl.

| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOQ | Reference |

| Water | C18 | LC-MS/MS | >85% | 0.03 µg/L | [5] |

| Water | - | LC-MS/MS | 89.53 - 101.72% | 10 µg/kg | [6][7] |

| Water & Food | A100 Al-based MOFs (DSPME) | UPLC-TMS | ≥91% | 0.03 mg/L | [8] |

| Soil | Florisil Sep-pak | HPLC-Fluorescence | 89.4% (average) | 0.02 mg/kg | [9][10] |

| Vegetables (Lettuce) | - | Micellar Liquid Chromatography | 98.9 - 101.3% | 15 ng/mL | [11] |

| Food (Cabbage, Apple, Honey) | Magnetic COF (TpPa-NH2)@Fe3O4 | Fluorescence Detection | 96.0 - 107.4% | - | [3][12] |

Experimental Protocols

This section details the methodologies for sample pre-treatment and solid-phase extraction of this compound from water, soil, and food matrices.

Sample Pre-Treatment

a) Water Samples (Surface and Ground Water)

-

Acidify the water sample to a pH of approximately 3 using a suitable acid (e.g., formic acid).

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.[5]

-

Spike the sample with an appropriate concentration of this compound internal standard.

b) Soil Samples

-

Weigh 50g of the soil sample into a flask.

-

Add an extraction solvent mixture, such as acetone/water/phosphoric acid.[9]

-

Shake vigorously for a specified time (e.g., 1 hour) to ensure thorough extraction.[9]

-

Filter the extract through a Buchner funnel with a glass fiber filter.[9]

-

Perform a liquid-liquid partition of the filtrate with dichloromethane.[9]

-

Collect the organic phase and spike with the this compound internal standard.

c) Food Samples (e.g., Fruits, Vegetables)

-

Homogenize a representative portion of the sample (e.g., 5-10g).[3]

-

Add an extraction solvent, such as acetonitrile or methanol, and sonicate for approximately 10 minutes.[3]

-

Centrifuge the mixture and collect the supernatant.[3]

-

Filter the supernatant through a 0.22 µm filter.[3]

-

Spike the filtered extract with the this compound internal standard.

Solid-Phase Extraction (SPE) Protocol using C18 Cartridges

This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

-

Cartridge Conditioning: